molecular formula C32H32N2O3 B13378102 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-6,8-dihydro-4H-quinolin-5-one

Cat. No.: B13378102
M. Wt: 492.6 g/mol
InChI Key: BAFRFRGHZNATOV-SLJFTJNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C32H32N2O3

Molecular Weight

492.6 g/mol

IUPAC Name

(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C32H32N2O3/c1-20-10-12-22(13-11-20)30(36)29-27(21-14-16-24(37-4)17-15-21)28-25(18-32(2,3)19-26(28)35)34(31(29)33)23-8-6-5-7-9-23/h5-17,27,33,36H,18-19H2,1-4H3/b30-29+,33-31?

InChI Key

BAFRFRGHZNATOV-SLJFTJNASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(C3=C(CC(CC3=O)(C)C)N(C2=N)C4=CC=CC=C4)C5=CC=C(C=C5)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the use of Schiff bases reduction route . The process involves the condensation of appropriate aldehydes and amines followed by reduction using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. The choice of solvents, temperature, and pressure conditions are also optimized to enhance the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has a unique structure that includes multiple functional groups and aromatic rings, making it versatile for various chemical reactions and applications. Its specific arrangement of atoms and functional groups also contributes to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.